molecular formula C8H13BrO2S B13191810 3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione

3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione

Cat. No.: B13191810
M. Wt: 253.16 g/mol
InChI Key: BXGHAOUKMJROOD-UHFFFAOYSA-N
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Description

3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione is a complex organic compound that features a bromomethyl group attached to a cyclopropyl ring, which is further connected to a thiolane ring with a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiolane ring.

    Cyclization Reactions: The cyclopropyl ring can participate in cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropyl derivatives, while oxidation and reduction can lead to different oxidation states of the thiolane ring.

Scientific Research Applications

3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of polymers and other industrial chemicals, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of 3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable intermediates is a key factor in its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl Bromide: A simpler analog with similar reactivity but lacking the thiolane ring.

    Bromomethyl Cyclopropane: Another related compound with a similar bromomethyl group but different ring structure.

    Cyclopropylmethyl Ketone: Shares the cyclopropyl ring but differs in functional groups.

Uniqueness

3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione is unique due to the presence of both the cyclopropyl and thiolane rings, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H13BrO2S

Molecular Weight

253.16 g/mol

IUPAC Name

3-[1-(bromomethyl)cyclopropyl]thiolane 1,1-dioxide

InChI

InChI=1S/C8H13BrO2S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h7H,1-6H2

InChI Key

BXGHAOUKMJROOD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C2(CC2)CBr

Origin of Product

United States

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